

Hypothetical Technical Guide: Physicochemical Properties of 2-(4-methoxybenzyl)benzofuran

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Compound of Interest

Compound Name: *Benzylbenzofuran derivative-1*

Cat. No.: *B12384463*

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed overview of the core physicochemical properties of 2-(4-methoxybenzyl)benzofuran. It includes essential data on its molecular characteristics, solubility, and stability, presented in a structured format. Detailed experimental protocols for key analytical procedures and visualizations of relevant workflows are included to support research and development activities.

Physicochemical Properties

The fundamental physicochemical data for 2-(4-methoxybenzyl)benzofuran are summarized below. These values are critical for understanding its behavior in biological and chemical systems.

Table 1: Summary of Physicochemical Data

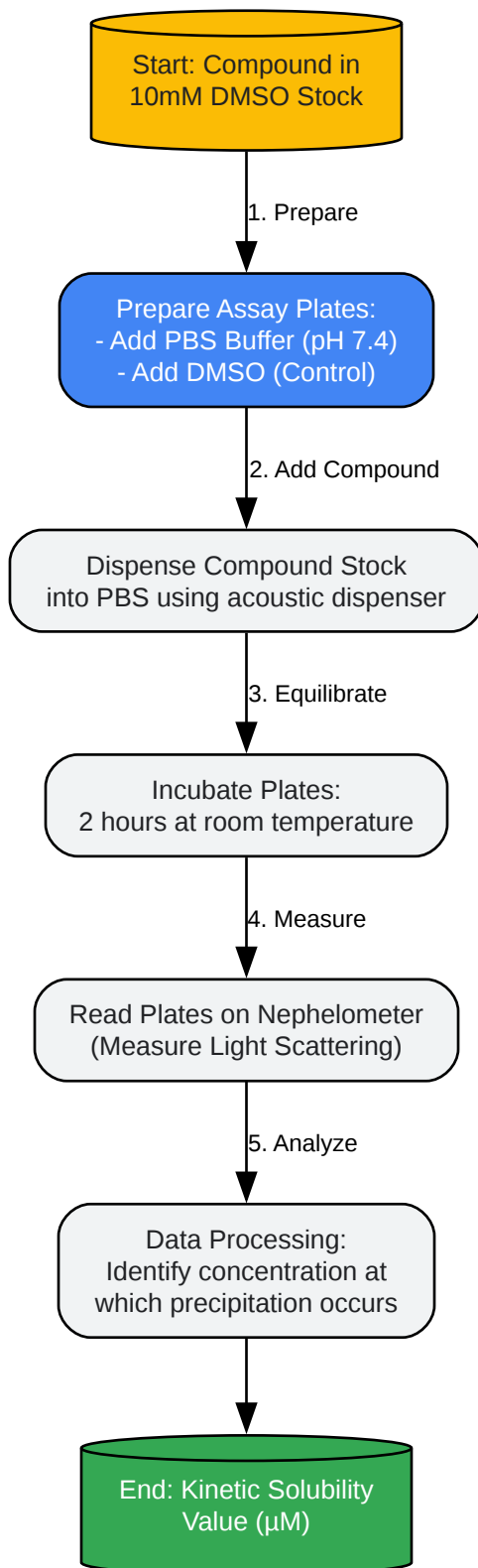
Property	Value	Method of Determination
Molecular Formula	C ₁₆ H ₁₄ O ₂	Mass Spectrometry
Molecular Weight	238.28 g/mol	Calculation
Melting Point	88-91 °C	Differential Scanning
Boiling Point	370.5 °C (Predicted)	Computational Model
LogP (octanol-water)	4.2 (Predicted)	ALOGPS 2.1
Aqueous Solubility	5.8 mg/L at 25°C (Predicted)	ALOGPS 2.1
pKa (most acidic)	17.5 (Predicted)	ChemAxon

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of physicochemical data. The following sections outline standard protocols for determining the properties listed above.

- **Sample Preparation:** Accurately weigh 1-3 mg of 2-(4-methoxybenzyl)benzofuran into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample. Prepare an empty, crimped aluminum pan to serve as a reference.
- **Instrument Setup:** Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
- **Thermal Program:**
 - Equilibrate the cell at 25°C.
 - Ramp the temperature from 25°C to 120°C at a rate of 10°C/min.
 - Record the heat flow as a function of temperature.
- **Data Analysis:** The melting point is determined as the onset temperature of the endothermic peak corresponding to the solid-to-liquid phase transition.

The workflow for determining the kinetic solubility of a compound in an aqueous buffer using nephelometry is a standard preclinical assay.



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Caption: Workflow for kinetic solubility determination via nephelometry.

Biological Activity & Associated Pathways

While the specific biological targets of 2-(4-methoxybenzyl)benzofuran are not defined in this hypothetical context, many benzofuran derivatives are known to interact with kinase signaling pathways due to their structural similarities to ATP. A generalized kinase inhibition pathway is shown below.

Caption: Generalized pathway for Receptor Tyrosine Kinase inhibition.

Disclaimer: The data, protocols, and pathways presented above are for a hypothetical compound, 2-(4-methoxybenzyl)benzofuran, and serve only as an illustrative template. Please provide a specific chemical identifier to receive an accurate and factual technical guide.

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